Cas no 2171315-46-9 (5-amino-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide)

5-amino-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5-amino-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide
- 1H-Pyrazole-4-carboxamide, 5-amino-1-ethyl-N-(2-methylpropyl)-
-
- インチ: 1S/C10H18N4O/c1-4-14-9(11)8(6-13-14)10(15)12-5-7(2)3/h6-7H,4-5,11H2,1-3H3,(H,12,15)
- InChIKey: ORTWVFLVIHANIO-UHFFFAOYSA-N
- ほほえんだ: N1(CC)C(N)=C(C(NCC(C)C)=O)C=N1
5-amino-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB555455-500 mg |
5-Amino-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide; . |
2171315-46-9 | 500MG |
€688.90 | 2022-03-01 | ||
abcr | AB555455-1 g |
5-Amino-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide; . |
2171315-46-9 | 1g |
€935.40 | 2022-03-01 | ||
abcr | AB555455-250 mg |
5-Amino-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide; . |
2171315-46-9 | 250MG |
€528.40 | 2022-03-01 | ||
abcr | AB555455-100 mg |
5-Amino-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide; . |
2171315-46-9 | 100MG |
€393.30 | 2022-03-01 |
5-amino-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide 関連文献
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
3. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
5-amino-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamideに関する追加情報
Introduction to 5-amino-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide (CAS No. 2171315-46-9)
5-amino-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide, with the CAS number 2171315-46-9, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antipyretic properties. The unique structural features of 5-amino-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide make it a promising candidate for further research and development in various therapeutic areas.
The chemical structure of 5-amino-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide consists of a pyrazole ring substituted with an amino group at the 5-position, an ethyl group at the 1-position, and an isobutylamino group at the 4-position. This specific arrangement of functional groups imparts unique physicochemical properties to the molecule, which are crucial for its biological activity. The presence of the amino group enhances the compound's solubility and reactivity, while the ethyl and isobutyl substituents contribute to its lipophilicity and membrane permeability.
Recent studies have explored the pharmacological properties of 5-amino-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound exhibits potent inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation. Additionally, it has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in the inflammatory response.
In vivo studies have further confirmed the anti-inflammatory potential of 5-amino-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide. Animal models of inflammation have demonstrated that this compound can significantly reduce paw edema and other markers of inflammation. These findings suggest that 5-amino-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide may be a valuable therapeutic option for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory properties, 5-amino-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide has also shown promise in other therapeutic areas. For instance, preliminary studies have indicated that this compound may possess analgesic activity. In pain models, it has been observed to reduce nociceptive responses, suggesting its potential use in managing chronic pain conditions. Furthermore, research is ongoing to evaluate its efficacy in treating neuropathic pain, a challenging condition characterized by abnormal pain sensations.
The mechanism of action of 5-amino-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide is not yet fully understood, but several hypotheses have been proposed. One possibility is that it acts by modulating specific receptors or enzymes involved in pain and inflammation pathways. For example, it may interact with opioid receptors or inhibit cyclooxygenase (COX) enzymes, which are key targets for many analgesic and anti-inflammatory drugs.
In addition to its therapeutic potential, the safety profile of 5-amino-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide is an important consideration for its development as a drug candidate. Preclinical toxicity studies have shown that this compound has a favorable safety margin and does not exhibit significant adverse effects at therapeutic doses. However, further investigations are needed to fully assess its long-term safety and potential side effects.
The synthesis of 5-amino-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide involves several steps, including the formation of the pyrazole ring and subsequent functionalization with the desired substituents. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. One common approach involves the reaction of an appropriate hydrazine derivative with an acyl chloride or ester to form the pyrazole ring, followed by selective substitution reactions to introduce the amino, ethyl, and isobutylamino groups.
The pharmaceutical industry is increasingly interested in compounds like 5-amino-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide due to their potential to address unmet medical needs. As research progresses, it is likely that more detailed information about its pharmacokinetics, pharmacodynamics, and clinical efficacy will become available. This will be crucial for advancing this compound through preclinical and clinical trials and ultimately bringing it to market as a new therapeutic option.
In conclusion, 5-amino-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide (CAS No. 2171315-46--9) is a promising compound with diverse biological activities. Its potential as an anti-inflammatory and analgesic agent makes it a valuable candidate for further research and development in medicinal chemistry. Ongoing studies will continue to elucidate its mechanisms of action and optimize its therapeutic applications.
2171315-46-9 (5-amino-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide) 関連製品
- 1093061-27-8(2-{4-[4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-hydroxyphenoxy}acetohydrazide)
- 1807809-74-0(4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline)
- 1354960-80-7(5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride)
- 1172401-80-7(1-(2-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine)
- 1214741-14-6((1S)-1-(1R)-1-3,5-Bis(trifluoromethyl)phenylethyloxymethyl-1-phenylprop-2-enylamine Monomaleate)
- 794552-65-1(N-4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl-2,4,5-trimethylbenzene-1-sulfonamide)
- 2171680-45-6(2-cyclohexyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidoacetic acid)
- 1049712-52-8(5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride)
- 708993-13-9(3-fluoro-N-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}benzene-1-sulfonamide)
- 863868-26-2(Benzoic acid, 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-,methyl ester)



